molecular formula C9H12FN3O B1492958 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1935358-31-8

3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1492958
CAS No.: 1935358-31-8
M. Wt: 197.21 g/mol
InChI Key: HDPYFIFLCABTBR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole ( 2098082-95-0) is a high-purity chemical reagent designed for advanced medicinal chemistry and anticancer research. This compound features a 1,2,4-oxadiazole heterocyclic ring, a privileged scaffold in drug discovery known for its bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a key structural motif in several FDA-approved drugs and exhibits notable stability, serving as an effective surrogate for ester and amide functional groups . The specific integration of a 4-fluoropyrrolidine moiety is a strategic modification often employed to influence the molecule's stereoelectronic properties, potentially enhancing its binding affinity to biological targets and improving metabolic stability. Compounds based on the 1,2,4-oxadiazole framework have demonstrated significant promise in scientific studies for their anticancer properties . Research indicates that 3,5-disubstituted-1,2,4-oxadiazoles can exhibit potent in vitro anti-proliferative activities against a diverse panel of human cancer cell lines, with some analogs showing high specificity and cytotoxicity . Furthermore, 1,2,4-oxadiazole derivatives linked to other pharmacophores, such as 5-fluorouracil, have been synthesized and shown promising results against breast, lung, and prostate cancer cell lines . This makes this compound a valuable scaffold for researchers developing novel oncology therapeutics and investigating new mechanisms of action. This product is provided For Research Use Only. It is strictly prohibited for personal, cosmetic, veterinary, or diagnostic use.

Properties

IUPAC Name

3-cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-6-3-7(11-4-6)9-12-8(13-14-9)5-1-2-5/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPYFIFLCABTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Activation of Carboxylic Acid: The carboxylic acid bearing the cyclopropyl substituent is converted into an activated form such as an acid chloride or is activated in situ using reagents like carbonyldiimidazole (CDI).
  • Condensation with Amidoxime: The amidoxime bearing the 4-fluoropyrrolidin-2-yl moiety is reacted with the activated acid derivative to form an O-acylamidoxime intermediate.
  • Cyclodehydration: Heating the intermediate (e.g., at 120 °C for several hours) induces cyclodehydration, resulting in the formation of the 1,2,4-oxadiazole ring.

This approach allows for selective introduction of substituents on the 3- and 5-positions of the oxadiazole ring, accommodating the cyclopropyl and fluoropyrrolidinyl groups respectively.

Preparation via Dipolar Cycloaddition of Nitrile Oxides

An alternative method involves generating a nitrile oxide intermediate from an amidoxime under Lewis acid catalysis and then performing a [3+2] cycloaddition with a nitrile bearing the desired substituent.

Key Points:

  • Nitrile Oxide Formation: Amidoximes are activated by Lewis acids such as p-toluenesulfonic acid (PTSA) and ZnCl2 to form nitrile oxides.
  • Cycloaddition: The nitrile oxide undergoes a 1,3-dipolar cycloaddition with a nitrile (e.g., cyclopropyl nitrile) to form the oxadiazole ring.
  • Challenges: This method may suffer from low yields (<20%) and requires optimization of catalysts and reaction conditions.

Specific Considerations for the Fluoropyrrolidinyl Substituent

The incorporation of a 4-fluoropyrrolidin-2-yl group is typically achieved by using an amidoxime or nitrile precursor that already contains this moiety or by post-cyclization functionalization.

  • Synthesis of Fluoropyrrolidine Precursors: The fluoropyrrolidinyl fragment can be synthesized via fluorination of pyrrolidine derivatives or by employing fluorinated building blocks.
  • Coupling to Oxadiazole Core: Amidoximes or nitriles bearing the fluoropyrrolidinyl substituent are used in the condensation or cycloaddition steps to ensure regioselective substitution at the 5-position of the oxadiazole ring.

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclopropyl carboxylic acid CDI or SOCl2 (activation) Cyclopropyl acid chloride 85-95 Activation of acid
2 4-Fluoropyrrolidin-2-yl amidoxime Reaction with acid chloride, DMF solvent, heat (120 °C, 4 h) O-acylamidoxime intermediate - Intermediate, often not isolated
3 O-acylamidoxime Cyclodehydration by heating 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole 50-70 Purification by chromatography

This scheme is adapted from general amidoxime condensation protocols with modifications for the specific substituents.

Research Findings and Optimization

  • Yield Optimization: The amidoxime route generally provides higher yields and better regioselectivity compared to the cycloaddition route.
  • Catalyst Effects: Lewis acids can catalyze both nitrile oxide formation and cycloaddition but may also promote side reactions; catalyst choice is critical.
  • Solvent and Temperature: Polar aprotic solvents like DMF and elevated temperatures favor cyclodehydration and ring closure.
  • Purification: Chromatographic techniques are essential to isolate the pure oxadiazole due to possible side products.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Amidoxime Condensation with Activated Acid Amidoxime, acid chloride (activated acid), DMF, heat High regioselectivity, moderate to good yields, scalable Requires preparation of activated acid 50-70
Dipolar Cycloaddition of Nitrile Oxides Amidoxime, Lewis acid catalyst, nitrile Direct ring formation, potentially shorter route Low yields, complex catalyst system, side reactions <20

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce oxo derivatives, while reduction can lead to the formation of hydroxylated or aminated compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds with an oxadiazole scaffold exhibit a range of biological activities. The specific applications of 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole include:

Anti-inflammatory Research

The compound has shown promise in immunology, particularly concerning its anti-inflammatory potential. Studies have focused on its ability to modulate inflammatory pathways relevant to conditions such as rheumatoid arthritis and inflammatory bowel disease.

In Vitro Studies :

  • Cell Models : Macrophages or other immune cells are stimulated with pro-inflammatory cytokines (e.g., TNF-α, IL-6).
  • Treatment Protocol : Cells are treated with varying concentrations of the compound.
  • Outcome Measures : Assessment of inflammatory markers such as COX-2 and NF-κB.

In Vivo Studies :

  • Animal Models : Evaluations in mice or rats to determine the compound's effects on inflammation.
  • Results : The compound has been observed to downregulate pro-inflammatory cytokines and enzymes, leading to reduced tissue damage associated with inflammation.

Antimicrobial Activity

Compounds similar to this compound have been explored for their antimicrobial properties. The oxadiazole ring structure is known for its effectiveness against various bacterial strains.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazoleChloromethyl instead of fluoropyrrolidineAntimicrobial
5-(pyrrolidin-2-yl)-1,2,4-oxadiazoleLacks cyclopropyl groupAnticancer
3-(4-fluorophenyl)-5-(pyrrolidin-1-yl)-1,2,4-oxadiazoleDifferent phenyl substitutionEnzyme inhibition

Pharmacokinetic Studies

Interaction studies involving this compound are crucial for elucidating its pharmacokinetics and pharmacodynamics. Understanding how the compound interacts with biological systems can lead to improved therapeutic applications.

Study Example 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in an animal model of arthritis. The findings suggest potential therapeutic applications in chronic inflammatory diseases.

Study Example 2: Antimicrobial Efficacy

Research has also indicated that derivatives of this oxadiazole compound exhibit significant antimicrobial activity against resistant bacterial strains. This opens avenues for developing new antibiotics based on the oxadiazole framework.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The following table compares 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Water Solubility (mg/L) Key Structural Features
This compound C₁₀H₁₃FN₃O 209.24 95.49 (EPI Suite) 286.36 (EPI Suite) 184,910 (EPI Suite) Fluorinated pyrrolidine, cyclopropyl
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole C₁₀H₁₄N₃O 193.25 N/A N/A N/A Non-fluorinated pyrrolidine
3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride C₈H₁₂ClN₃O 201.66 N/A N/A High (hydrochloride salt) Methyl substituent, hydrochloride salt
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₅H₁₂F₃N₅O 343.29 N/A N/A 272.96 (EPA T.E.S.T.) Pyrazole and trifluoromethylphenyl groups

Key Observations :

  • Fluorination Impact: The fluorinated pyrrolidine in the target compound increases molecular weight and polarity compared to its non-fluorinated analog (193.25 vs.
  • Solubility : The target compound exhibits exceptionally high water solubility (184,910 mg/L via EPI Suite), likely due to the polar fluoropyrrolidine group, whereas analogs with hydrophobic substituents (e.g., trifluoromethylphenyl) show lower solubility .
  • Thermal Stability : The melting point (95.49°C) suggests moderate crystallinity, which may influence formulation strategies compared to salt forms like the hydrochloride derivative .
Antitumor Activity:
  • 1,2,4-Triazole-3-thiol derivatives (e.g., compounds from ) exhibited cytotoxic activity against HCT-116 colon carcinoma cells, with IC₅₀ values comparable to Vinblastine .
  • Pyridine- and triazole-substituted oxadiazoles () demonstrated moderate activity, suggesting that electron-withdrawing groups (e.g., fluorine) may enhance target engagement .

Polymorphism and Crystal Structure

  • Concomitant Polymorphs: and highlight that minor structural variations (e.g., cyclopropyl vs. phenyl) can lead to distinct crystal packing modes, affecting solubility and bioavailability. Pairwise interaction energy analysis is critical to differentiate polymorphs .

Biological Activity

3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a synthetic compound belonging to the oxadiazole family. Its unique structural features, including a cyclopropyl group and a pyrrolidine moiety, contribute to its potential biological activities. This article explores the compound's biological activity, particularly its anti-inflammatory properties, and other pharmacological effects based on diverse research findings.

  • Chemical Name : this compound hydrochloride
  • Molecular Formula : C9H13ClFN3O
  • Molecular Weight : 233.67 g/mol
  • CAS Number : 2097932-65-3

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have demonstrated its effectiveness in modulating inflammatory pathways relevant to conditions such as rheumatoid arthritis and inflammatory bowel disease.

In Vitro Studies :
In vitro models using macrophages stimulated with pro-inflammatory cytokines (e.g., TNF-α, IL-6) showed that treatment with the compound resulted in:

  • Downregulation of inflammatory markers such as COX-2 and NF-κB.

In Vivo Studies :
Animal models have further confirmed its efficacy:

  • Study Design : Mice treated with varying doses of the compound were assessed for paw edema induced by carrageenan.
Dose (mg/kg)Inhibition of Paw Edema after 3h (%)Inhibition of Paw Edema after 6h (%)
3058.2470.98
Control0.36-
Indomethacin66.44-

The compound demonstrated a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Other Pharmacological Activities

Besides anti-inflammatory effects, derivatives of oxadiazole compounds have been associated with various biological activities:

  • Antibacterial Activity : Compounds similar to this compound have shown promising antibacterial properties.
  • Enzyme Inhibition : Studies have indicated that oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease .
  • Anticancer Potential : The structural features of oxadiazoles suggest potential anticancer activities that warrant further investigation.

Case Studies

A study conducted on various oxadiazole derivatives highlighted the importance of specific substitutions on the oxadiazole ring in determining biological activity. For instance, compounds with different halogen substitutions exhibited varied levels of anti-inflammatory activity .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Characterization Methods
Fluoropyrrolidine synthesis4-fluoro-pyrrolidine-2-carboxylic acid, H₂/Pd-C65–75¹H-NMR, LC-MS
Oxadiazole cyclizationNH₂OH·HCl, NaHCO₃, ethanol, reflux50–60FT-IR, ¹³C-NMR

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Multi-modal techniques are used:

  • Spectroscopy : ¹H/¹³C-NMR to confirm cyclopropane and fluoropyrrolidine moieties (e.g., δ 1.0–1.5 ppm for cyclopropane protons; δ 4.5–5.0 ppm for fluorinated carbons) .
  • Mass spectrometry : High-resolution LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.0984) .
  • Elemental analysis : C, H, N content within ±0.3% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:
SAR studies focus on modifying substituents while retaining the oxadiazole core:

  • Variations : Replace cyclopropyl with other alkyl/aryl groups or alter fluoropyrrolidine stereochemistry .
  • Biological assays : Test against target enzymes (e.g., kinase inhibition) or pathogens (e.g., antimicrobial screens) .
  • Data interpretation : Use regression models to correlate substituent electronegativity or steric bulk with activity .

Q. Table 2: Example SAR Data

SubstituentIC₅₀ (μM)LogPNotes
Cyclopropyl0.452.1High target affinity
Phenyl1.23.5Reduced solubility
4-Fluorophenyl0.82.8Improved selectivity

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Strategies include:

  • Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity verification : Re-analyze batches via HPLC (>98% purity) and quantify trace impurities (e.g., residual solvents) .
  • Mechanistic studies : Use molecular docking to confirm binding modes (e.g., AutoDock Vina) and rule out off-target effects .

Advanced: What crystallographic methods are used to study conformational stability?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the oxadiazole ring (e.g., C-N-O angles ~120°) .
  • Comparative analysis : Overlay crystal structures with computational models (e.g., DFT-optimized geometries) to assess deviations .

Figure 1 : Crystal structure of a related oxadiazole derivative showing planar oxadiazole and puckered fluoropyrrolidine (bond lengths: N-O = 1.36 Å; C-F = 1.41 Å) .

Advanced: How to optimize metabolic stability in preclinical studies?

Methodological Answer:

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS quantification of parent compound depletion .
  • Metabolite ID : Use HR-MS/MS to identify oxidation/hydrolysis products (e.g., defluorination or cyclopropane ring opening) .
  • Structural tweaks : Introduce electron-withdrawing groups to block CYP450-mediated metabolism .

Advanced: What computational tools predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock or Schrödinger Suite to model binding to enzymes (e.g., SARS-CoV-2 main protease) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å) .
  • ADME prediction : SwissADME or pkCSM for bioavailability and blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

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